molecular formula C19H18N2O4 B12048029 [4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12048029
M. Wt: 338.4 g/mol
InChI Key: POBQKWDQAUWALN-ZEQSIELKSA-N
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Description

[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate: is an organic compound with a complex structure that includes both hydrazine and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. One common method includes the condensation of 4-formyl-2-methoxyphenyl acetate with acetylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with cinnamic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, [4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its hydrazine moiety can form covalent bonds with active site residues, making it a useful tool for probing enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism of action of [4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the hydrazine moiety in the target compound.

    Disilanes: Organosilicon compounds with unique electronic properties, comparable to the aromatic structure of the target compound.

Uniqueness

What sets [4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate apart is its combination of hydrazine and ester functionalities, which allows for a diverse range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and applied chemistry.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H18N2O4/c1-14(22)21-20-13-16-8-10-17(18(12-16)24-2)25-19(23)11-9-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,22)/b11-9+,20-13+

InChI Key

POBQKWDQAUWALN-ZEQSIELKSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)OC

Canonical SMILES

CC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)OC

Origin of Product

United States

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